3-Hydroxypropanal (also known as 3-hydroxypropionaldehyde or 3-hydroxypropional) is an organic compound with the molecular formula C3H6O2. It is a colorless liquid with a characteristic odor. 3-Hydroxypropanal is an important intermediate in the synthesis of a variety of organic compounds, and is used in the production of food flavorings, fragrances, and pharmaceuticals. It is also used as a reagent for the detection of enzymes and for the preparation of a variety of synthetic intermediates.
3-Hydroxypropanal can be synthesized by the oxidation of propionaldehyde with hydrogen peroxide, or by the reaction of glyoxal with hydrazine. It can also be produced from the hydrolysis of acetals, such as ethylene glycol acetals, or from the hydrolysis of ketals, such as ethylene glycol ketals.
|Synthesis Method Details||
Design of the Synthesis Pathway
The synthesis of 3-Hydroxypropanal can be achieved through the oxidation of propanal using a suitable oxidizing agent.
Propanal, Oxidizing agent (such as potassium permanganate, chromium trioxide, or sodium dichromate), Solvent (such as water or an organic solvent)
Dissolve propanal in the solvent, Add the oxidizing agent slowly while stirring the mixture, Maintain the reaction mixture at a suitable temperature and pH, Continue stirring until the reaction is complete, Extract the 3-Hydroxypropanal from the reaction mixture using a suitable method, such as distillation or liquid-liquid extraction
|Scientific Research Applications||
3-Hydroxypropanal has been used in a variety of scientific research applications. It has been used as a reagent for the detection of enzymes, as a substrate in the detection of enzyme activity, and as a reagent in the synthesis of a variety of organic compounds. It has also been used in the preparation of a variety of synthetic intermediates, and in the synthesis of a variety of pharmaceuticals.
|Mechanism of Action||
3-Hydroxypropanal is an intermediate in the synthesis of a variety of organic compounds. It is oxidized to form 3-hydroxypropionic acid, which is then used to form a variety of other compounds. The oxidation of 3-hydroxypropanal is catalyzed by a variety of enzymes, including alcohol dehydrogenases, aldehyde dehydrogenases, and keto reductases.
|Biochemical and Physiological Effects||
3-Hydroxypropanal is metabolized in the body to form 3-hydroxypropionic acid, which is then used to form a variety of other compounds. 3-Hydroxypropionic acid has been found to have a number of biochemical and physiological effects, including the inhibition of the enzyme glycogen synthase, the inhibition of the enzyme phosphofructokinase, and the stimulation of the enzyme glucose-6-phosphatase.
|Advantages and Limitations for Lab Experiments||
The use of 3-hydroxypropanal in laboratory experiments has a number of advantages. It is a relatively inexpensive reagent, and is readily available from a variety of chemical suppliers. It is also relatively easy to handle, and has a relatively low toxicity. However, it should be noted that 3-hydroxypropanal is a flammable liquid, and should be handled with appropriate safety precautions.
|Future Directions||There are a number of potential future directions for the use of 3-hydroxypropanal in scientific research. These include the development of new methods for the synthesis of organic compounds, the development of new methods for the detection of enzymes, and the development of new pharmaceuticals. In addition, 3-hydroxypropanal could be used to study the biochemical and physiological effects of other organic compounds, and to develop new methods for the synthesis of pharmaceuticals.|
|Molecular Weight||74.08 g/mol|
|Other CAS RN||2134-29-4|
|Synonyms||Propanal, 3-hydroxy-; β-Hydroxypropionaldehyde; 3-Oxo-1-propanol; 3-Hydroxypropanal; β-Hydroxypropanal; b-Hydroxypropanal; Reuterin; b-Hydroxypropionaldehyde; Reuterin|
|Origin of Product||United States|
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